molecular formula C18H33NO4 B8050251 9-Nitrooleate-d17

9-Nitrooleate-d17

Cat. No.: B8050251
M. Wt: 344.6 g/mol
InChI Key: CQOAKBVRRVHWKV-KSBOAZTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Nitrooleate-d17 is a deuterium-labeled derivative of 9-nitrooleate, an endogenous lipid signaling molecule. This compound is used primarily as an internal standard for the quantification of 9-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry. Nitrated unsaturated fatty acids, such as 9-nitrooleate, represent a new class of endogenous lipid-derived signaling molecules that play significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Nitrooleate-d17 is synthesized by the nitration of deuterium-labeled oleic acid. The nitration process involves the reaction of oleic acid with nitrating agents such as peroxynitrite, acidified nitrite, or myeloperoxidase in the presence of hydrogen peroxide and nitrite. These conditions facilitate the addition of a nitro group to the oleic acid, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to obtain the desired deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: 9-Nitrooleate-d17 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

9-Nitrooleate-d17 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry for the quantification of nitrated fatty acids.

    Biology: Studied for its role as an endogenous signaling molecule involved in various biological processes, including inflammation and oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

    Industry: Utilized in the development of lipid-based pharmaceuticals and as a reference standard in quality control processes

Mechanism of Action

9-Nitrooleate-d17 exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

    10-Nitrooleate: Another regioisomer of nitrooleate, formed by the nitration of oleic acid.

    12-Nitrolinoleate: A nitrated derivative of linoleic acid, serving as an endogenous ligand for PPARγ.

    Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with similar signaling properties.

Uniqueness of 9-Nitrooleate-d17:

Properties

IUPAC Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAKBVRRVHWKV-KSBOAZTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Nitrooleate-d17
Reactant of Route 2
9-Nitrooleate-d17
Reactant of Route 3
9-Nitrooleate-d17
Reactant of Route 4
9-Nitrooleate-d17
Reactant of Route 5
9-Nitrooleate-d17
Reactant of Route 6
Reactant of Route 6
9-Nitrooleate-d17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.